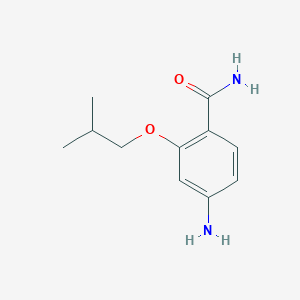
1,2,4-Tiadiazol-5-amina dihidrocloruro
Descripción general
Descripción
1,2,4-Thiadiazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C2H5Cl2N3S and its molecular weight is 174.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Thiadiazol-5-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Thiadiazol-5-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación farmacéutica
1,2,4-Tiadiazol-5-amina dihidrocloruro: es un compuesto de interés en la investigación farmacéutica debido a sus posibles propiedades terapéuticas. Se ha explorado su uso como bloque de construcción en la síntesis de varios fármacos. Por ejemplo, los derivados de tiadiazol se han estudiado por sus propiedades macrofilaricidas, que podrían utilizarse en el tratamiento de infecciones filariales humanas .
Bioquímica
Las aplicaciones bioquímicas de los tiadiazoles incluyen estudios de inhibición enzimática. Pueden actuar como inhibidores para ciertas enzimas, lo cual es útil para comprender los mecanismos enzimáticos y diseñar fármacos que se dirigen a vías bioquímicas específicas.
Cada una de estas aplicaciones demuestra la versatilidad de This compound en la investigación científica. Sus posibles usos abarcan múltiples campos, lo que refleja su importancia como compuesto en las ciencias tanto teóricas como aplicadas. La información proporcionada aquí se basa en las propiedades conocidas del compuesto y en las aplicaciones de investigación documentadas. Para obtener información más detallada, incluidos los datos de seguridad y las precauciones de manipulación, consulte las fichas de datos de seguridad de materiales y los documentos técnicos proporcionados .
Mecanismo De Acción
Target of Action
The primary target of 1,2,4-Thiadiazol-5-amine dihydrochloride is the Signal transducer and activator of transcription 3 (STAT3) pathway . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound interacts with the STAT3 pathway, inhibiting its function
Biochemical Pathways
The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway plays a crucial role in the regulation of immune response, cell growth, and survival . By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where this pathway is often overactive .
Pharmacokinetics
It is known that the compound has good metabolic stability
Result of Action
The inhibition of the STAT3 pathway by 1,2,4-Thiadiazol-5-amine dihydrochloride can lead to decreased cell growth and survival, particularly in cancer cells . This suggests potential anticancer activity.
Action Environment
The action, efficacy, and stability of 1,2,4-Thiadiazol-5-amine dihydrochloride can be influenced by various environmental factors. For instance, the compound is stored at refrigerator temperatures for stability Other factors such as pH, presence of other compounds, and specific cellular environments could also potentially influence the compound’s action
Análisis Bioquímico
Biochemical Properties
1,2,4-Thiadiazol-5-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 1,2,4-Thiadiazol-5-amine dihydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and apoptosis. Additionally, this compound can modulate cellular metabolism by inhibiting key enzymes, leading to changes in the metabolic flux .
Molecular Mechanism
At the molecular level, 1,2,4-Thiadiazol-5-amine dihydrochloride exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Thiadiazol-5-amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1,2,4-Thiadiazol-5-amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
1,2,4-Thiadiazol-5-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and levels of metabolites. For instance, it can inhibit enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within cells. These interactions highlight the compound’s potential as a modulator of metabolic pathways .
Transport and Distribution
The transport and distribution of 1,2,4-Thiadiazol-5-amine dihydrochloride within cells and tissues are essential for its biological activity. It is transported across cell membranes through specific transporters and binding proteins. Once inside the cells, it can localize to various compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues also influences its overall efficacy and toxicity .
Subcellular Localization
1,2,4-Thiadiazol-5-amine dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1,2,4-thiadiazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.2ClH/c3-2-4-1-5-6-2;;/h1H,(H2,3,4,5);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMAFJPPVXFQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)





![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)

![2-(Difluoromethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1443984.png)
